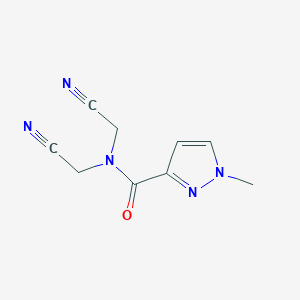![molecular formula C14H11N5S B5888136 4-pyridin-3-yl-N-[(E)-pyridin-3-ylmethylideneamino]-1,3-thiazol-2-amine](/img/structure/B5888136.png)
4-pyridin-3-yl-N-[(E)-pyridin-3-ylmethylideneamino]-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-pyridin-3-yl-N-[(E)-pyridin-3-ylmethylideneamino]-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazole ring fused with pyridine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-pyridin-3-yl-N-[(E)-pyridin-3-ylmethylideneamino]-1,3-thiazol-2-amine typically involves the condensation of 4-pyridinecarboxaldehyde with 2-aminothiazole in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-pyridin-3-yl-N-[(E)-pyridin-3-ylmethylideneamino]-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, facilitated by reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux.
Substitution: Alkyl halides in the presence of a base like potassium carbonate in acetonitrile.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
4-pyridin-3-yl-N-[(E)-pyridin-3-ylmethylideneamino]-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties, particularly as a CDK2 inhibitor.
Wirkmechanismus
The mechanism of action of 4-pyridin-3-yl-N-[(E)-pyridin-3-ylmethylideneamino]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the ATP-binding site of the enzyme, preventing its activity and thereby inhibiting cell proliferation . This interaction disrupts the cell cycle, leading to apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(pyridin-3-yl)pyrimidin-4-amine: Another CDK2 inhibitor with similar anticancer properties.
4-[(pyridin-3-yl)diazenyl]morpholine: A compound with antimicrobial activity.
N-[2-({4-[3-(anilino)-4-oxo-4,5,6,7-tetrahydro-1H]pyridin-3-yl}oxy)ethyl]prop-2-enamide: A compound with potential therapeutic applications.
Uniqueness
4-pyridin-3-yl-N-[(E)-pyridin-3-ylmethylideneamino]-1,3-thiazol-2-amine is unique due to its dual pyridine-thiazole structure, which imparts distinct electronic properties and reactivity. This makes it a versatile compound for various applications, particularly in medicinal chemistry and materials science.
Eigenschaften
IUPAC Name |
4-pyridin-3-yl-N-[(E)-pyridin-3-ylmethylideneamino]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5S/c1-3-11(7-15-5-1)8-17-19-14-18-13(10-20-14)12-4-2-6-16-9-12/h1-10H,(H,18,19)/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIYANYDYYJPEY-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=NNC2=NC(=CS2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=N/NC2=NC(=CS2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(4-ethoxyphenyl)sulfonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B5888054.png)

![6-[(E)-[(5,6-Diphenyl-1,2,4-triazin-3-YL)imino]methyl]-2,3-dimethoxybenzoic acid](/img/structure/B5888068.png)
![1-(2-Chlorophenyl)-4-[(4-methylsulfanylphenyl)methyl]piperazine](/img/structure/B5888075.png)
![1-[(3-carboxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B5888092.png)
![1-[2-(5-isopropyl-2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5888094.png)
![N-(2-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5888095.png)
![1-(BENZENESULFONYL)-N-[(FURAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B5888115.png)

![1,3-dichloro-2-[(4-ethoxyphenoxy)methyl]benzene](/img/structure/B5888131.png)
![ethyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5888138.png)



